5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid
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Overview
Description
4-({3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a cyclohepta[b]thiophene ring
Preparation Methods
The synthesis of 4-({3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID involves several steps. One common method includes the reaction of 3-methoxyaniline with glutaric anhydride in the presence of diethyl ether, resulting in the formation of a light-brown precipitate . This intermediate is then further reacted with other reagents to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({3-[(3-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other carbamoyl-substituted cyclohepta[b]thiophene derivatives These compounds share structural similarities but may differ in their specific functional groups and properties
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-[[3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-29-15-8-5-7-14(13-15)23-21(28)20-16-9-3-2-4-10-17(16)30-22(20)24-18(25)11-6-12-19(26)27/h5,7-8,13H,2-4,6,9-12H2,1H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
KILQNIBTHJEJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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